

1-(2,6-Dimethylphenoxy)acetone molecular structure

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Compound of Interest

Compound Name: 1-(2,6-Dimethylphenoxy)acetone

CAS No.: 53012-41-2

Cat. No.: B134477

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Technical Guide: 1-(2,6-Dimethylphenoxy)acetone

Core Intermediate for Class IB Antiarrhythmic Synthesis

Executive Summary

1-(2,6-Dimethylphenoxy)acetone (CAS: 53004-02-5) serves as the lynchpin intermediate in the synthesis of Mexiletine, a voltage-gated sodium channel blocker used to treat ventricular arrhythmias and neuropathic pain. Structurally, it represents a sterically congested ether, where the 2,6-dimethyl substitution pattern on the phenyl ring dictates both its chemical stability and its unique reactivity profile during synthesis.

This guide provides a comprehensive technical analysis of the molecule, focusing on its synthesis via Williamson etherification, its critical downstream conversion via reductive amination, and the specific handling protocols required for its precursors.

Molecular Architecture & Properties

The molecule consists of a 2,6-xylyl moiety linked to an acetone backbone via an ether bridge. The presence of methyl groups at the ortho positions (2,[1]6) provides significant steric bulk around the ether oxygen.

Structural Implications[2]

- **Steric Shielding:** The ortho-methyl groups protect the ether linkage from metabolic cleavage in downstream applications (increasing the half-life of Mexiletine).
- **Regioselectivity Control:** During synthesis, these methyl groups effectively block the ortho positions from electrophilic attack, reducing C-alkylation byproducts that are common in phenol alkylations.

Physicochemical Data Table

Property	Data	Note
IUPAC Name	1-(2,6-Dimethylphenoxy)propan-2-one	
CAS Number	53004-02-5	
Molecular Formula	C ₁₁ H ₁₄ O ₂	
Molecular Weight	178.23 g/mol	
Physical State	Pale yellow oil / Low-melting solid	Tends to crystallize upon high purity isolation.
Boiling Point	~120–125 °C @ 2 mmHg	Requires high vacuum for distillation.
Solubility	Soluble in EtOH, Acetone, DCM	Poorly soluble in water.

Synthetic Pathway: Williamson Ether Synthesis

The primary route to **1-(2,6-dimethylphenoxy)acetone** is the Williamson Ether Synthesis, reacting 2,6-dimethylphenol (2,6-xylenol) with chloroacetone.

Reaction Mechanism & Protocol

Unlike simple phenols, 2,6-dimethylphenol is less acidic ($pK_a \sim 10.6$) due to the electron-donating inductive effect (+I) of the methyl groups. However, the steric hindrance actually aids the reaction purity by preventing ortho-C-alkylation.

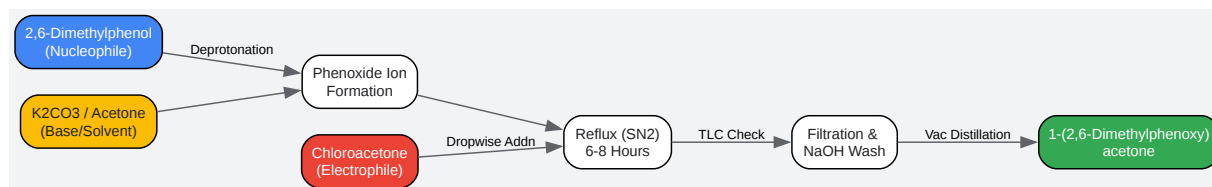
Reagents & Conditions

- Nucleophile: 2,6-Dimethylphenol[2][3]
- Electrophile: Chloroacetone (Warning: Lachrymator)
- Base: Potassium Carbonate (K_2CO_3) or Sodium Methoxide (NaOMe)
- Solvent: Acetone (reflux) or Acetonitrile (for higher T)
- Catalyst: Potassium Iodide (KI) - Optional Finkelstein condition to accelerate reaction.

Step-by-Step Protocol

- Charge: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend 1.0 eq of 2,6-dimethylphenol and 1.2 eq of anhydrous K_2CO_3 in acetone.
- Activation: Stir at room temperature for 30 minutes to facilitate phenoxide formation.
- Addition: Add 1.1 eq of Chloroacetone dropwise. Critical: Exothermic reaction. Control temperature $<40^\circ C$ during addition to prevent chloroacetone polymerization.
- Reflux: Heat to reflux ($56^\circ C$) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2).
- Workup: Filter off inorganic salts (KCl/K_2CO_3). Concentrate the filtrate under reduced pressure.
- Purification: Dissolve residue in DCM, wash with 1N NaOH (to remove unreacted phenol), then water. Dry over $MgSO_4$ and distill under vacuum.

Synthesis Workflow Diagram



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Figure 1: Williamson ether synthesis workflow for the production of the ketone intermediate.

Downstream Application: Mexiletine Synthesis

The defining application of this ketone is its conversion to the primary amine, Mexiletine, via Reductive Amination. This step introduces the chiral center (though often synthesized as a racemate).

Reaction Logic

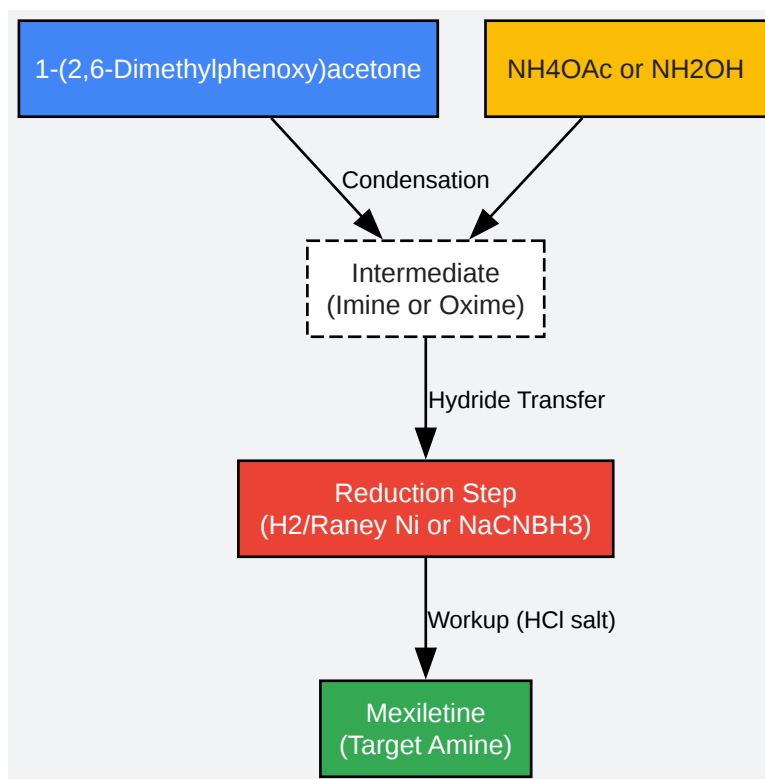
The ketone carbonyl is converted to an imine (or oxime), which is subsequently reduced to the amine.[4]

- Route A (Catalytic): Reaction with hydroxylamine to form the oxime, followed by hydrogenation (Raney Ni or Pd/C).
- Route B (Hydride): Direct reductive amination using Ammonium Acetate and Sodium Cyanoborohydride (NaCNBH_3).

Critical Process Parameters (CPP)

- Imine Stability: The sterics of the 2,6-dimethyl group can retard imine formation. Dehydrating conditions (molecular sieves or Dean-Stark) are often required.
- Over-Alkylation: To prevent the formation of secondary amines (dimerization), a large excess of the ammonia source is required.

Mechanism Diagram



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Figure 2: Reductive amination pathway converting the ketone intermediate to the API Mexiletine.[4]

Analytical Characterization

Verification of the structure (CAS 53004-02-5) relies on identifying the specific ether linkage and the intact ketone moiety.

Method	Diagnostic Signal	Interpretation
IR Spectroscopy	1715–1725 cm ⁻¹	Strong C=O stretch (Ketone).
IR Spectroscopy	1200–1250 cm ⁻¹	C-O-C asymmetric stretch (Ether).
¹ H NMR (CDCl ₃)	δ 2.30 (s, 6H)	Two methyl groups on the aromatic ring.
¹ H NMR (CDCl ₃)	δ 2.35 (s, 3H)	Methyl group of the acetone moiety.
¹ H NMR (CDCl ₃)	δ 4.40 (s, 2H)	Methylene (-CH ₂ -) bridge between O and C=O.
¹ H NMR (CDCl ₃)	δ 6.9–7.1 (m, 3H)	Aromatic protons (2,6-substitution pattern).

Safety & Handling Protocols

Chloroacetone Hazards

Chloroacetone is a potent lachrymator (tear gas) and must be handled with extreme caution.^[5]

- Engineering Controls: All transfers must occur within a certified fume hood.
- Neutralization: Spills should be neutralized with a dilute ammonia solution to convert the alkyl halide to an amine/alcohol, reducing volatility.

Impurity Management

- Unreacted Phenol: 2,6-Dimethylphenol has a distinct odor and can be difficult to remove by distillation alone due to sublimation. A rigorous caustic wash (NaOH) during workup is mandatory to convert the phenol to the water-soluble phenoxide.
- Self-Condensation: Under highly basic conditions, the ketone product can undergo aldol condensation with itself. Maintain strict stoichiometry of the base.

References

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